molecular formula C13H11ClN4O2S2 B10944591 N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10944591
M. Wt: 354.8 g/mol
InChI Key: HJONGZRGEWKLGM-UHFFFAOYSA-N
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Description

N~2~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a triazole ring, which is further connected to a thiophenesulfonamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with 1H-1,2,4-triazole under basic conditions to form the intermediate 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This intermediate is then subjected to sulfonamide formation with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N~2~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to its combination of a triazole ring, 4-chlorobenzyl group, and thiophenesulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H11ClN4O2S2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H11ClN4O2S2/c14-11-5-3-10(4-6-11)8-18-9-15-13(16-18)17-22(19,20)12-2-1-7-21-12/h1-7,9H,8H2,(H,16,17)

InChI Key

HJONGZRGEWKLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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